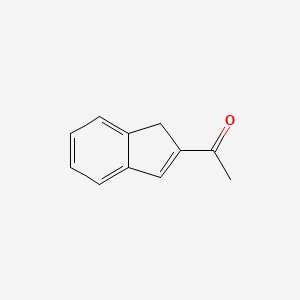![molecular formula C10H11NO B11919393 Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone CAS No. 253333-54-9](/img/structure/B11919393.png)
Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridin-1-yl(bicyclo[221]hepta-2,5-dien-2-yl)methanone is a complex organic compound that features both an aziridine ring and a norbornadiene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone typically involves the following steps:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of the Norbornadiene Moiety: This step involves the Diels-Alder reaction between a diene and a dienophile to form the bicyclo[2.2.1]hepta-2,5-diene structure.
Coupling of the Two Fragments: The final step involves the coupling of the aziridine ring with the norbornadiene moiety, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone can undergo a variety of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form an aziridine N-oxide.
Reduction: The norbornadiene moiety can be reduced to form a norbornane derivative.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions to form various substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: Aziridine N-oxide derivatives.
Reduction: Norbornane derivatives.
Substitution: Substituted aziridines with various functional groups.
Scientific Research Applications
Aziridin-1-yl(bicyclo[22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a precursor for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Aziridin-1-yl(bicyclo[2.2.1]hepta-2-yl)methanone would depend on its specific application. In general, the aziridine ring is known to be a reactive electrophile that can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity. The norbornadiene moiety can undergo various chemical transformations, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simple three-membered ring containing one nitrogen atom.
Norbornadiene: A bicyclic compound with two double bonds.
Aziridinylmethanone: A compound containing both an aziridine ring and a carbonyl group.
Uniqueness
Aziridin-1-yl(bicyclo[221]hepta-2-yl)methanone is unique in that it combines the reactivity of the aziridine ring with the structural complexity of the norbornadiene moiety
Properties
CAS No. |
253333-54-9 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
aziridin-1-yl(2-bicyclo[2.2.1]hepta-2,5-dienyl)methanone |
InChI |
InChI=1S/C10H11NO/c12-10(11-3-4-11)9-6-7-1-2-8(9)5-7/h1-2,6-8H,3-5H2 |
InChI Key |
GPCLZJLKOZDBSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)C2=CC3CC2C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


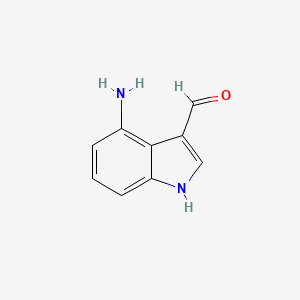
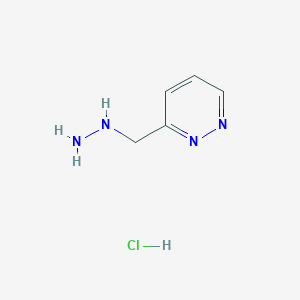


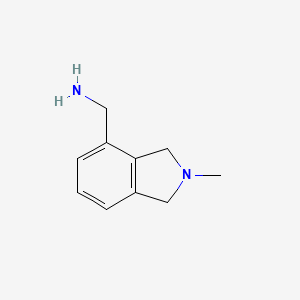
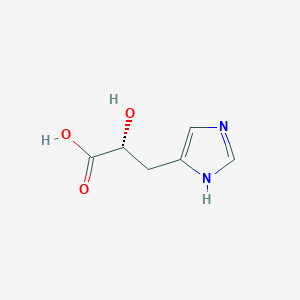
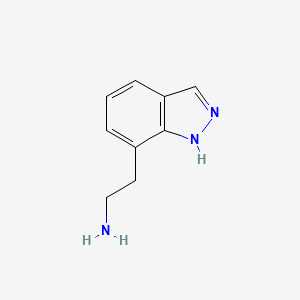
![5,9-Dimethylspiro[3.5]non-5-EN-1-one](/img/structure/B11919364.png)
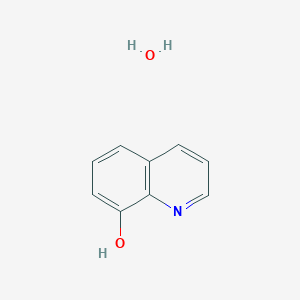

![6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B11919380.png)
![7-Azaspiro[4.5]decan-10-one](/img/structure/B11919385.png)

